

The Ubiquitous Flavor Compound: A Technical Guide to Dimethyl Trisulfide in Food

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Compound of Interest

Compound Name: *Dimethyl-d6 Trisulfide*

Cat. No.: *B584904*

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Dimethyl trisulfide (DMTS), a volatile organosulfur compound, is a significant contributor to the aroma and flavor profiles of a wide array of food products. Its presence can be desirable, imparting characteristic notes to certain cheeses and cooked vegetables, or undesirable, leading to off-flavors in beverages like beer and wine. This technical guide provides a comprehensive overview of the natural occurrence of DMTS in various foods, details the analytical methodologies for its quantification, and illustrates its primary formation pathways.

Quantitative Occurrence of Dimethyl Trisulfide in Food Products

The concentration of dimethyl trisulfide in food is highly variable, influenced by factors such as the food matrix, processing methods (e.g., heating, fermentation), and storage conditions. The following tables summarize the reported concentrations of DMTS in various food categories.

Table 1: Concentration of Dimethyl Trisulfide in Vegetables

Vegetable	Concentration Range (µg/kg)	Notes
Chinese Chive	10,623.3	High concentration contributes to its characteristic strong flavor.
Cabbage (Cooked)	Major aroma component	Concentration increases with cooking time.
Broccoli (Raw & Cooked)	Identified as a key odorant	Levels are affected by cooking methods, with a general reduction upon heating.[1]
Cauliflower (Cooked)	Identified as a key odorant	A major contributor to the "sulfur" aroma.[2]
Onion (Dried)	6.86 - 66.74 (µg/g solids)	Concentration of DMTS increases during thermal drying.[3]
Onion (Fresh-cut, stored at 25°C)	Highest concentration in bulb	Storage temperature and cutting style affect DMTS levels.[4]
Garlic	0.0087% - 0.0093%	Present in both single clove and multi-clove garlic.[5][6]

Table 2: Concentration of Dimethyl Trisulfide in Dairy and Meat Products

Product	Concentration Range	Notes
UHT Milk	Substantially higher than raw or pasteurized milk	Formed during thermal processing.[7][8][9]
Raw Milk (3.25% fat)	36.7 ng/kg	[9]
Pasteurized Milk	16.6 ng/kg	[9]
Cheese (Parmigiano Reggiano)	Identified as a volatile aroma compound	Contributes to the characteristic flavor profile.

Table 3: Concentration of Dimethyl Trisulfide in Beverages

Beverage	Concentration Range (µg/L)	Notes
Wine (Red and White)	Not Detected - 0.9	Concentrations can increase during storage. [10]
Beer	Flavor threshold: 10-100 ppt	Can contribute to "sulfury" or "rotten vegetable" off-flavors. [11]
Aged Beer	Can increase significantly	Precursors in malt and from yeast metabolism contribute to its formation. [12] [13]
Sake	Odor threshold: 0.18	Associated with an unpalatable aroma in stale sake.

Experimental Protocols for Dimethyl Trisulfide Analysis

The quantification of the highly volatile and often low-concentration DMTS in complex food matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatile compounds in a variety of food matrices, including vegetables, dairy products, and beverages.[\[1\]](#)[\[14\]](#)[\[15\]](#)

1. Sample Preparation:

- Homogenize 2-3 g of the solid food sample. For liquid samples, use 5-10 mL.
- Place the prepared sample into a 20 mL headspace vial.
- Add a saturated NaCl solution (if necessary, to improve the release of volatiles).

- Add a known concentration of an internal standard (e.g., deuterated DMTS or another sulfur compound like ethyl methyl sulfide) for accurate quantification.
- Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

- Equilibrate the sample vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) in an autosampler with agitation.
- Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

3. GC-MS Analysis:

- Thermally desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) for a few minutes.
- Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or equivalent).
- Use a temperature program to elute the compounds, for example, start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/minute.
- Detect and identify DMTS using a mass spectrometer in scan or selected ion monitoring (SIM) mode. The characteristic ions for DMTS (m/z 126, 94, 79, 45) are used for identification and quantification.

Protocol 2: Stir Bar Sorptive Extraction (SBSE) GC-MS

SBSE is a highly sensitive technique suitable for trace-level analysis of volatile and semi-volatile compounds in liquid samples like beverages and milk.^{[16][17]}

1. Sample Preparation:

- Place 10 mL of the liquid sample into a 20 mL vial.
- Add a known amount of internal standard.
- For complex matrices like milk, protein precipitation using an acid (e.g., trichloroacetic acid) may be necessary, followed by centrifugation.

2. SBSE Procedure:

- Add a polydimethylsiloxane (PDMS)-coated stir bar to the sample vial.

- Stir the sample at a constant speed for a defined period (e.g., 60-120 minutes) at a controlled temperature.

3. Thermal Desorption and GC-MS Analysis:

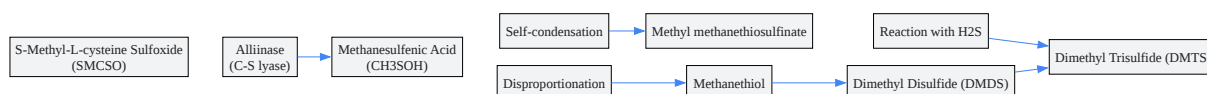
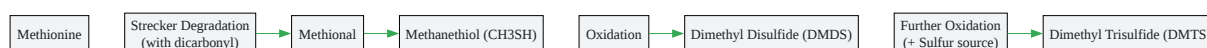
- Remove the stir bar from the sample, rinse with deionized water, and gently dry with a lint-free tissue.
- Place the stir bar in a thermal desorption tube.
- Thermally desorb the analytes in a thermal desorption unit (TDU) connected to the GC-MS system. The TDU is rapidly heated to a high temperature (e.g., 250-300°C) to transfer the analytes to the GC column.
- The GC-MS analysis proceeds as described in the HS-SPME protocol.

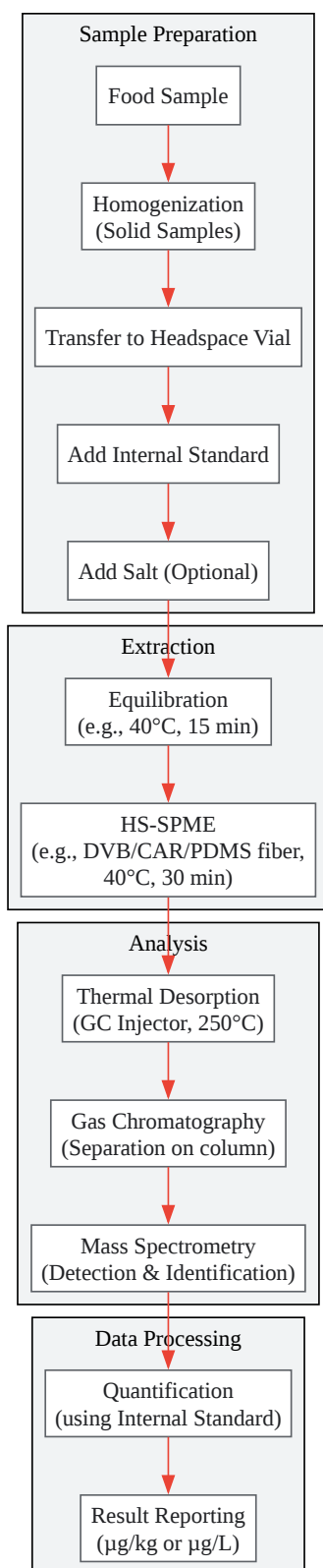
Formation Pathways of Dimethyl Trisulfide

DMTS in food is primarily formed through two main pathways: the degradation of sulfur-containing amino acids, particularly methionine, and the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxides.

Thermal Degradation of Methionine

During the heating of food, the amino acid methionine undergoes Strecker degradation, leading to the formation of methional. Methional is a key intermediate that can further react to produce methanethiol, which then oxidizes to form dimethyl disulfide (DMDS) and subsequently dimethyl trisulfide.





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